molecular formula C23H22N2O3 B4031557 4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(2-methylphenyl)benzamide

4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(2-methylphenyl)benzamide

Cat. No.: B4031557
M. Wt: 374.4 g/mol
InChI Key: YFTAVGFBMFSADF-UHFFFAOYSA-N
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Description

4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(2-methylphenyl)benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by its unique structural features, including a dioxooctahydro-methanoisoindolyl group and a methylphenyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(2-methylphenyl)benzamide typically involves multi-step organic reactions. A common synthetic route may include the following steps:

    Formation of the dioxooctahydro-methanoisoindolyl group: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the benzamide core: The benzamide moiety is introduced through an amide coupling reaction, often using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Introduction of the methylphenyl group: The final step involves the substitution reaction to attach the methylphenyl group to the benzamide core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(2-methylphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution reagents: Halogenating agents, nucleophiles such as amines or alcohols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions may introduce various functional groups such as halides, amines, or ethers.

Scientific Research Applications

    Medicinal Chemistry: The compound may be studied for its potential as a drug candidate, particularly for its interactions with biological targets.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.

    Materials Science: The compound’s unique structural features may make it useful in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(2-methylphenyl)benzamide depends on its specific interactions with molecular targets. These may include:

    Binding to enzymes or receptors: The compound may inhibit or activate specific enzymes or receptors, leading to a biological effect.

    Modulation of signaling pathways: It may influence cellular signaling pathways, affecting processes such as cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-phenylbenzamide
  • 4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(4-methylphenyl)benzamide

Uniqueness

The uniqueness of 4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(2-methylphenyl)benzamide lies in its specific structural features, which may confer distinct chemical and biological properties compared to similar compounds

Properties

IUPAC Name

4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)-N-(2-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3/c1-13-4-2-3-5-18(13)24-21(26)14-8-10-17(11-9-14)25-22(27)19-15-6-7-16(12-15)20(19)23(25)28/h2-5,8-11,15-16,19-20H,6-7,12H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFTAVGFBMFSADF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)N3C(=O)C4C5CCC(C5)C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(2-methylphenyl)benzamide
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4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(2-methylphenyl)benzamide
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4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(2-methylphenyl)benzamide
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4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(2-methylphenyl)benzamide
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4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(2-methylphenyl)benzamide

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